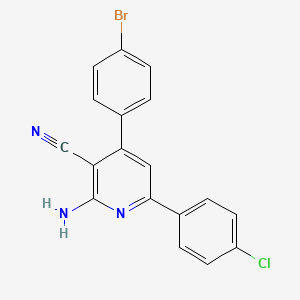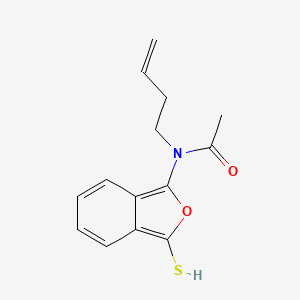
2-Amino-4-(4-bromophenyl)-6-(4-chlorophenyl)pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(4-bromophenyl)-6-(4-chlorophenyl)pyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyridine family This compound is characterized by the presence of amino, bromophenyl, chlorophenyl, and carbonitrile groups attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-bromophenyl)-6-(4-chlorophenyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The bromophenyl and chlorophenyl groups are introduced through electrophilic aromatic substitution reactions.
Amination and Carbonitrile Formation: The amino group is introduced via nucleophilic substitution, and the carbonitrile group is added through a cyanation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-(4-bromophenyl)-6-(4-chlorophenyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Substitution: The bromophenyl and chlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or halogenating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-(4-bromophenyl)-6-(4-chlorophenyl)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 2-Amino-4-(4-bromophenyl)-6-(4-chlorophenyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-4-(4-fluorophenyl)-6-(4-chlorophenyl)pyridine-3-carbonitrile
- 2-Amino-4-(4-methylphenyl)-6-(4-chlorophenyl)pyridine-3-carbonitrile
- 2-Amino-4-(4-iodophenyl)-6-(4-chlorophenyl)pyridine-3-carbonitrile
Uniqueness
2-Amino-4-(4-bromophenyl)-6-(4-chlorophenyl)pyridine-3-carbonitrile is unique due to the specific combination of bromophenyl and chlorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development.
Eigenschaften
CAS-Nummer |
642028-71-5 |
|---|---|
Molekularformel |
C18H11BrClN3 |
Molekulargewicht |
384.7 g/mol |
IUPAC-Name |
2-amino-4-(4-bromophenyl)-6-(4-chlorophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H11BrClN3/c19-13-5-1-11(2-6-13)15-9-17(23-18(22)16(15)10-21)12-3-7-14(20)8-4-12/h1-9H,(H2,22,23) |
InChI-Schlüssel |
RJELELHUDPFPHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC(=C(C(=C2)C3=CC=C(C=C3)Br)C#N)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]naphthalene](/img/structure/B12572893.png)


![(alphaS)-alpha-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-hydroxy-N-(phenylmethyl)benzo[b]thiophene-2-methanamine](/img/structure/B12572932.png)





![Methyl [(4-cyanophenyl)sulfamoyl]carbamate](/img/structure/B12572984.png)
![Ethyl bis[(2-hydroxy-4-oxopent-2-en-3-yl)sulfanyl]acetate](/img/structure/B12572985.png)
![1H-Imidazole, 5-(4-fluorophenyl)-1-[4-(methylthio)phenyl]-](/img/structure/B12572990.png)

